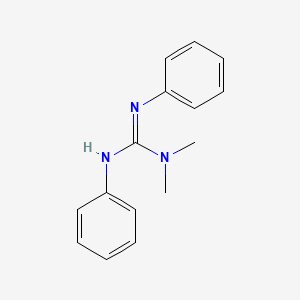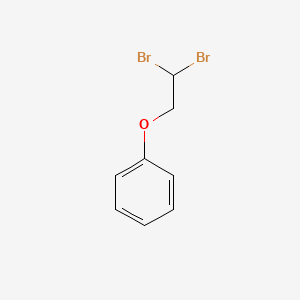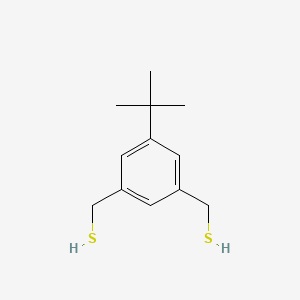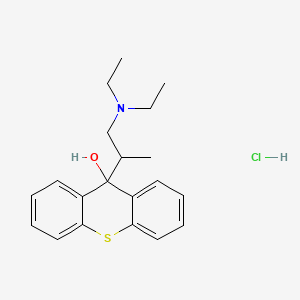
N,N-Dimethyl-N',N''-diphenylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethyl-2,3-diphenylguanidine is an organic compound that belongs to the class of guanidines. It is known for its role as an accelerator in the vulcanization of rubber, which enhances the mechanical properties of rubber products. This compound is also used as a complexing agent in the detection of metals and organic bases .
Méthodes De Préparation
The synthesis of 1,1-Dimethyl-2,3-diphenylguanidine can be achieved through various methods. One common approach involves the reaction of N-chlorophthalimide, isocyanides, and amines in a sequential one-pot process. This method provides efficient access to diverse guanidines with yields up to 81% . Another method involves the use of N-protected S-methylisothioureas as starting materials, which are then reacted with amines to form the desired guanidine derivatives .
Analyse Des Réactions Chimiques
1,1-Dimethyl-2,3-diphenylguanidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Complexation: It acts as a complexing agent with metals and organic bases.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1-Dimethyl-2,3-diphenylguanidine has several scientific research applications:
Chemistry: It is used as a complexing agent in the detection of metals and organic bases.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1,1-Dimethyl-2,3-diphenylguanidine involves its role as a complexing agent and accelerator. As a complexing agent, it interacts with metals and organic bases, forming stable complexes. In the vulcanization process, it accelerates the cross-linking of rubber molecules, enhancing the mechanical properties of the final product .
Comparaison Avec Des Composés Similaires
1,1-Dimethyl-2,3-diphenylguanidine can be compared with other similar compounds such as:
1,3-Diphenylguanidine: Similar in structure but lacks the dimethyl groups.
1,3-Di-o-tolylguanidine: Contains o-tolyl groups instead of phenyl groups.
1,2,3-Triphenylguanidine: Contains an additional phenyl group compared to 1,1-Dimethyl-2,3-diphenylguanidine.
The uniqueness of 1,1-Dimethyl-2,3-diphenylguanidine lies in its specific structure, which imparts distinct chemical and physical properties, making it particularly effective as an accelerator in rubber vulcanization.
Propriétés
Numéro CAS |
77731-57-8 |
|---|---|
Formule moléculaire |
C15H17N3 |
Poids moléculaire |
239.32 g/mol |
Nom IUPAC |
1,1-dimethyl-2,3-diphenylguanidine |
InChI |
InChI=1S/C15H17N3/c1-18(2)15(16-13-9-5-3-6-10-13)17-14-11-7-4-8-12-14/h3-12H,1-2H3,(H,16,17) |
Clé InChI |
NQPQORNWERCDKX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=NC1=CC=CC=C1)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[Peroxybis(methylene)]bis(2-methylbenzene)](/img/structure/B14436314.png)
![1-Methoxybicyclo[3.1.1]heptane](/img/structure/B14436319.png)





![4-Bromo-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline](/img/structure/B14436350.png)

![6,9,9-Trimethylspiro[4.5]deca-3,6-dien-2-one](/img/structure/B14436357.png)


![9,9-Dimethylbicyclo[3.3.1]nonane](/img/structure/B14436375.png)
![3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2-one-5-thione](/img/structure/B14436388.png)
